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molecular formula C12H17Br B8405415 1-Bromo-2-(1,3-dimethylbutyl)benzene

1-Bromo-2-(1,3-dimethylbutyl)benzene

Cat. No. B8405415
M. Wt: 241.17 g/mol
InChI Key: HXFBJTXVCMZVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124786B2

Procedure details

A mixture of 0.221 g (1.16 mmol) of copper iodide, 3.21 g (23.22 mmol) of potash and 2.189 g of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide is admixed under argon with 330 mg (2.322 mmol) of N,N′-dimethyl-1,2-cyclohexanediamine, 2.8 g (11.6 mmol) of 1-bromo-2-(1,3-dimethylbutyl)benzene and 30 ml of toluene. After boiling under reflux for one day, the mixture is poured onto water and 10 ml of a 5% EDTA solution. Subsequently, the mixture is extracted three times with ethyl acetate and concentrated by evaporation under reduced pressure. The oily residue is dissolved in toluene and stirred into n-hexane. After the precipitated crystals have been filtered off with suction, 3.3 g (89% of the theoretical yield) of N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide are obtained with a purity (HPLC) of 99%.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.21 g
Type
reactant
Reaction Step Four
Name
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Quantity
2.189 g
Type
reactant
Reaction Step Four
Quantity
0.221 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[F:7][C:8]1[N:12]([CH3:13])[N:11]=[C:10]([CH3:14])[C:9]=1[C:15]([NH2:17])=[O:16].CNC1CCCCC1NC.Br[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH:35]([CH3:40])[CH2:36][CH:37]([CH3:39])[CH3:38].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>[Cu](I)I.C1(C)C=CC=CC=1>[CH3:40][CH:35]([C:30]1[CH:29]=[CH:34][CH:33]=[CH:32][C:31]=1[NH:17][C:15]([C:9]1[C:10]([CH3:14])=[N:11][N:12]([CH3:13])[C:8]=1[F:7])=[O:16])[CH2:36][CH:37]([CH3:38])[CH3:39] |f:0.1.2|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
CNC1C(CCCC1)NC
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(CC(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Four
Name
Quantity
3.21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Quantity
2.189 g
Type
reactant
Smiles
FC1=C(C(=NN1C)C)C(=O)N
Name
Quantity
0.221 g
Type
catalyst
Smiles
[Cu](I)I
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred into n-hexane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one day
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
Subsequently, the mixture is extracted three times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in toluene
FILTRATION
Type
FILTRATION
Details
After the precipitated crystals have been filtered off with suction, 3.3 g (89% of the

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)C)C1=C(C=CC=C1)NC(=O)C=1C(=NN(C1F)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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